HLI373

Aqueous solubility Drug-like properties In vivo compatibility

Select HLI373 for MDM2/Hdm2-targeted research when aqueous solubility and mechanistic precision are critical. Unlike Nutlin-3a, HLI373 directly inhibits Hdm2 E3 ligase activity at the RING domain, simultaneously stabilizing p53 and Hdm2—a unique pharmacological signature. Its 5-dimethylaminopropylamino modification confers high aqueous solubility, enabling reliable in vivo dosing for xenograft studies without solubility artifacts. Validated in antimalarial screens (IC50 <6 µM against chloroquine-resistant P. falciparum), radiosensitization assays, and p53 activation studies without DNA damage induction.

Molecular Formula C18H23N5O2
Molecular Weight 341.4 g/mol
CAS No. 502137-98-6
Cat. No. B1673312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLI373
CAS502137-98-6
SynonymsHLI373;  HLI-373;  HLI 373;  NSC-373989;  NSC 373989;  NSC373989.
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C3C1=NC(=O)N(C3=O)C)NCCCN(C)C
InChIInChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25)
InChIKeyLNRUPMPQQGPSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HLI373 Procurement Guide: CAS 502137-98-6—A Water-Soluble Hdm2 E3 Ligase Inhibitor for Cancer and Antimalarial Research


HLI373 (CAS 502137-98-6) is a pyrimidoquinoline-based small molecule inhibitor that targets the E3 ubiquitin ligase activity of Hdm2 (human double minute 2, also known as MDM2) [1]. By blocking Hdm2-mediated ubiquitylation, it prevents proteasomal degradation of the tumor suppressor p53, thereby activating p53-dependent transcription and inducing apoptosis in tumor cells expressing wild-type p53 [1][2]. As a derivative of the HLI98 family, HLI373 features a 5-dimethylaminopropylamino side chain and lacks the 10-aryl group, a structural modification that confers high aqueous solubility and enhanced potency compared to its predecessors [1]. Beyond oncology, HLI373 exhibits prominent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum [3].

Why HLI373 Procurement Cannot Be Substituted by Generic Hdm2/MDM2 Inhibitors


HLI373 operates through a fundamentally distinct mechanism from other MDM2-targeting agents such as Nutlin-3a, which inhibit the p53-MDM2 protein-protein interaction [1]. HLI373 directly inhibits the E3 ubiquitin ligase activity of Hdm2 at its C-terminal RING domain [1][2]. This mechanistic divergence yields a critically different pharmacological profile: HLI373 stabilizes both p53 and Hdm2 simultaneously, whereas Nutlin-class inhibitors stabilize p53 without co-stabilizing Hdm2 [1]. Furthermore, within the same chemotype, earlier HLI98 family compounds suffer from poor aqueous solubility and limited potency, rendering them unsuitable for in vivo applications or cellular assays requiring high compound concentrations [3]. Substituting HLI373 with a generic 'MDM2 inhibitor' or related analog therefore introduces significant confounding variables—differences in aqueous solubility, potency, and the molecular mechanism of p53 activation—that can irreproducibly alter experimental outcomes in both cancer biology and antimalarial research contexts.

HLI373: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior Aqueous Solubility Compared to HLI98 Family Compounds

HLI373 was specifically designed to overcome the solubility limitations of its HLI98 precursors. The authors report that the HLI98s suffer from 'lack of solubility in aqueous solution,' which 'limits their application including in vivo studies' [1]. In contrast, HLI373 is described as 'highly soluble in aqueous solution' [1]. This property makes HLI373 'potentially suitable for administration through a variety of routes in vivo and makes it more amenable to cellular studies than the HLI98s' [1].

Aqueous solubility Drug-like properties In vivo compatibility

Enhanced Potency in Stabilizing p53 and Hdm2 Relative to HLI98 Family Compounds

A direct potency comparison in RPE cells demonstrated that HLI373 at 3 µM was superior to HLI98s at concentrations ranging from 5 to 50 µM in stabilizing p53 and Hdm2 following an 8-hour treatment [1]. The authors note that HLI373 is 'substantially more potent than the HLI98s in activating p53 and killing transformed cells' [1].

p53 stabilization Hdm2 stabilization Potency improvement

Greater Efficacy in Inducing Selective Tumor Cell Death Versus HLI98 Family Compounds

In a direct comparison of transformed RPE-E1A cells, HLI373 at 10 µM demonstrated 'substantially more active in inducing death' than the HLI98s [1]. The study further confirmed that HLI373 selectively kills tumor cells harboring wild-type p53 in a dose-dependent manner while sparing p53-deficient cells [1][2].

Cytotoxicity Transformed cell selectivity Apoptosis induction

Radiosensitization of Tumor Cells Independent of p53 Status

In a panel of human tumor cell lines, HLI373 (5-7.5 µM, 16-hour pretreatment) enhanced radiosensitivity in both p53-competent and p53-deficient cells as measured by clonogenic assay [1]. Mechanistically, HLI373 induced G1 arrest in p53 wild-type cells at 5 µM, while p53-null or mutant cells progressed to and arrested in G2 [1]. At higher doses (>10 µM), HLI373 caused G2 accumulation regardless of p53 status [1].

Radiosensitization Combination therapy Cell cycle arrest

Antimalarial Activity Against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Strains

In a systematic screen of E3 ubiquitin ligase inhibitors, HLI373 demonstrated prominent antimalarial activity with IC50 values below 6 µM against both the chloroquine-sensitive P. falciparum D6 strain (PfD6) and the chloroquine-resistant P. falciparum W2 strain (PfW2) [1][2]. The compound exhibited early growth inhibition and blocked parasite development at the trophozoite and schizont stages, resulting in accumulation of distorted trophozoites and immature schizonts [2].

Antimalarial Plasmodium falciparum Chloroquine resistance

p53 Stabilization Without DNA Damage Induction—Distinct from Adriamycin

Alkaline elution assays confirmed that HLI373 does not induce single-strand breaks (SSB) or DNA-protein crosslinks (DPC) in U2OS cells, in contrast to radiation (3 Gy) or the topoisomerase I inhibitor camptothecin (1 µM), which caused significant DNA retention on filters [1]. Notably, HLI373 at 5 µM was 'as effective as Adriamycin at its optimal concentration (1 µg/ml) in increasing p53,' yet operates through a DNA damage-independent mechanism [1].

Genotoxicity Mechanism of action DNA damage response

Recommended Application Scenarios for HLI373 Based on Quantitative Evidence


In Vivo Cancer Models Requiring Water-Soluble MDM2 E3 Ligase Inhibition

Procure HLI373 for in vivo tumor xenograft studies where aqueous solubility and formulation compatibility are essential. The compound's high aqueous solubility [1] enables reliable dosing via multiple administration routes without the solubility artifacts that limit the HLI98 family. Its enhanced potency relative to HLI98s [1] reduces the required compound quantity per animal study.

Radiosensitization Studies in p53-Mutant or p53-Null Tumor Models

Utilize HLI373 in combination with ionizing radiation to investigate radiosensitization mechanisms in p53-deficient tumor models. The compound enhances radiosensitivity in both p53-competent and p53-deficient cell lines [1], making it a unique tool for studying radiation response pathways independent of p53 status—an application not addressable by p53-MDM2 interaction inhibitors.

Antimalarial Drug Discovery Targeting the Ubiquitin-Proteasome Pathway

Deploy HLI373 as a lead compound in antimalarial screening cascades, particularly for chloroquine-resistant Plasmodium falciparum. The compound's IC50 values below 6 µM against both chloroquine-sensitive (D6) and resistant (W2) strains [1] support its use in mechanism-of-action studies investigating the parasite ubiquitin-proteasome system and in medicinal chemistry optimization programs for novel antimalarial scaffolds.

Mechanistic Studies of p53 Activation Without Genotoxic Confounds

Employ HLI373 in experiments requiring p53 stabilization and activation independent of DNA damage signaling. Unlike Adriamycin and other DNA-damaging agents, HLI373 does not induce single-strand breaks or DNA-protein crosslinks [1], enabling researchers to dissect p53-dependent transcriptional programs and apoptotic responses in isolation from the broader DNA damage response.

Technical Documentation Hub

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